molecular formula C13H11NO3 B585737 2-(4-Hydroxymethylphenyl)isonicotinic acid CAS No. 154352-41-7

2-(4-Hydroxymethylphenyl)isonicotinic acid

Cat. No. B585737
M. Wt: 229.235
InChI Key: UUQPRUNODNMBEQ-UHFFFAOYSA-N
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Description

2-(4-Hydroxymethylphenyl)isonicotinic acid, also known as HMPIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of isonicotinic acid, which is a well-known building block in the synthesis of many important compounds. HMPIA has been studied extensively for its unique properties, including its ability to act as a chelating agent and its potential as an anti-tumor agent.

Mechanism Of Action

The mechanism of action of 2-(4-Hydroxymethylphenyl)isonicotinic acid is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and preventing them from reacting with other molecules. This property makes 2-(4-Hydroxymethylphenyl)isonicotinic acid useful in the synthesis of metal complexes and as an anti-tumor agent.

Biochemical And Physiological Effects

2-(4-Hydroxymethylphenyl)isonicotinic acid has been shown to have anti-tumor activity in various cell lines. It has also been shown to have antioxidant properties and can protect cells from oxidative stress. 2-(4-Hydroxymethylphenyl)isonicotinic acid has been studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-(4-Hydroxymethylphenyl)isonicotinic acid has several advantages in the laboratory setting. It is a stable compound that can be easily synthesized and purified. 2-(4-Hydroxymethylphenyl)isonicotinic acid is also relatively inexpensive compared to other chelating agents. However, 2-(4-Hydroxymethylphenyl)isonicotinic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(4-Hydroxymethylphenyl)isonicotinic acid. One potential area of research is the development of new metal complexes using 2-(4-Hydroxymethylphenyl)isonicotinic acid as a chelating agent. These complexes could have potential applications in catalysis and materials science. Another area of research is the development of new anti-tumor agents based on 2-(4-Hydroxymethylphenyl)isonicotinic acid. Finally, research could be focused on understanding the mechanism of action of 2-(4-Hydroxymethylphenyl)isonicotinic acid and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-Hydroxymethylphenyl)isonicotinic acid involves the reaction of isonicotinic acid with formaldehyde and sodium borohydride. The reaction proceeds through a series of steps, resulting in the formation of 2-(4-Hydroxymethylphenyl)isonicotinic acid. The purity and yield of the product can be improved by using different solvents and reaction conditions.

Scientific Research Applications

2-(4-Hydroxymethylphenyl)isonicotinic acid has been extensively studied for its potential applications in various fields. It has been shown to have anti-tumor activity and can be used as a chelating agent. 2-(4-Hydroxymethylphenyl)isonicotinic acid has also been used in the synthesis of various compounds, including metal complexes, which have potential applications in catalysis and materials science.

properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-1-3-10(4-2-9)12-7-11(13(16)17)5-6-14-12/h1-7,15H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQPRUNODNMBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxymethylphenyl)isonicotinic acid

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